N-(6-((4-(6-methyl-3,4-dihydroquinolin-1(2H)-yl)-4-oxobutyl)thio)pyridazin-3-yl)furan-2-carboxamide
Description
N-(6-((4-(6-Methyl-3,4-dihydroquinolin-1(2H)-yl)-4-oxobutyl)thio)pyridazin-3-yl)furan-2-carboxamide is a heterocyclic compound featuring a pyridazine core linked to a 6-methyl-3,4-dihydroquinoline moiety via a thioether-containing butyl chain, with a furan-2-carboxamide substituent. This structure integrates multiple pharmacophoric elements: the pyridazine ring may confer metabolic stability, the dihydroquinoline group could enhance lipophilicity and target binding, and the furan carboxamide may influence solubility or hydrogen-bonding interactions .
Properties
IUPAC Name |
N-[6-[4-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-4-oxobutyl]sulfanylpyridazin-3-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3S/c1-16-8-9-18-17(15-16)5-2-12-27(18)22(28)7-4-14-31-21-11-10-20(25-26-21)24-23(29)19-6-3-13-30-19/h3,6,8-11,13,15H,2,4-5,7,12,14H2,1H3,(H,24,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWEFFPYBUVLWJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(CCC2)C(=O)CCCSC3=NN=C(C=C3)NC(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-((4-(6-methyl-3,4-dihydroquinolin-1(2H)-yl)-4-oxobutyl)thio)pyridazin-3-yl)furan-2-carboxamide typically involves multi-step organic reactions:
Formation of Intermediate Compounds: : The process begins with the preparation of intermediate compounds, including the quinoline and furan derivatives.
Thioether Bond Formation: : Utilizing thiolation reactions, the quinoline derivative is linked to the pyridazine ring.
Amidation Reaction: : Finally, the carboxyl group of the furan ring is converted to the carboxamide using reagents like EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide) and HOBt (1-Hydroxybenzotriazole) under mild conditions.
Industrial Production Methods
Industrially, this compound can be synthesized through scalable processes involving automated chemical synthesis apparatus, ensuring high purity and yield. Optimization of reaction parameters such as temperature, pH, and solvent choice is crucial for efficient large-scale production.
Chemical Reactions Analysis
Reaction Mechanisms and Selectivity
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Povarov Reaction :
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The DES (e.g., choline chloride/urea) acts as a green solvent and catalyst, enabling regioselective formation of the THQ ring via inverse electron-demand Diels-Alder (IEDDA) mechanisms .
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Substituents at the 3- and 4-positions of the THQ core are critical for steric and electronic control during cyclization .
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N-Acylation :
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Thioether Formation :
Key Reaction Conditions and Optimization
Functional Group Reactivity
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Amide Bond : Stable under acidic and basic conditions but susceptible to hydrolysis at elevated temperatures (>100°C) in concentrated HCl or NaOH .
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Thioether Linkage : Oxidizes to sulfone derivatives in the presence of strong oxidants (e.g., H₂O₂/CH₃COOH) .
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Furan Ring : Participates in electrophilic substitution reactions (e.g., nitration) at the 5-position under HNO₃/H₂SO₄ .
Stability and Degradation Pathways
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Thermal Stability : Decomposes above 200°C via retro-Diels-Alder fragmentation of the THQ core .
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Photodegradation : Exposure to UV light (λ = 254 nm) induces cleavage of the thioether bond, forming pyridazine and THQ fragments .
Comparative Analysis of Synthetic Routes
Scientific Research Applications
This compound's structure lends itself to diverse applications across various scientific domains:
Chemistry: : Utilized as a building block for synthesizing more complex molecules, serving as a valuable intermediate in organic synthesis.
Biology: : Studied for its potential as an enzyme inhibitor, affecting various biological pathways.
Medicine: : Investigated for its pharmacological properties, including anticancer and antimicrobial activities.
Industry: : Used in the development of advanced materials, owing to its unique structural properties.
Mechanism of Action
The compound exerts its effects through several mechanisms:
Molecular Targets: : It can interact with enzymes and receptors, modulating their activity.
Pathways Involved: : It affects pathways related to cell proliferation, apoptosis, and signal transduction, which are critical in cancer research and treatment.
Comparison with Similar Compounds
Key Observations :
- Oxygen-containing rings : The target compound’s furan ring (5-membered, aromatic) contrasts with tetrahydrofuran (5-membered, saturated) in analogues, which may reduce metabolic oxidation susceptibility compared to saturated counterparts .
- Substituent effects: The 6-methyl group on the dihydroquinoline (target) vs.
- Linker modifications : The thioether-butanyl linker in the target compound differs from acetamide or ester linkers in analogues, impacting flexibility and redox stability .
Functional Group Impact on Bioactivity
Although biological data for the target compound are absent, structural parallels suggest hypotheses:
- The 6-methyl-dihydroquinoline moiety may improve membrane permeability compared to unsubstituted dihydroquinoline derivatives ().
- The thioether linker could confer resistance to enzymatic hydrolysis relative to ester-linked analogues ().
- Furan-2-carboxamide vs. tetrahydrofuran-3-yl-oxy : The former’s aromaticity may facilitate π-π stacking with aromatic residues in target proteins, whereas the latter’s ether oxygen could participate in hydrogen bonding .
Biological Activity
N-(6-((4-(6-methyl-3,4-dihydroquinolin-1(2H)-yl)-4-oxobutyl)thio)pyridazin-3-yl)furan-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on recent studies and findings.
Chemical Structure
The compound features a furan ring, a pyridazine moiety, and a quinoline derivative, which are known for their diverse biological activities. The presence of these structural components suggests potential interactions with various biological targets.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of quinoline have shown promising results against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound 8g | MCF-7 | 1.2 ± 0.2 |
| Compound 8g | Panc-1 | 1.4 ± 0.2 |
These compounds induce apoptosis and cell cycle arrest, primarily at the G2/M phase, which is crucial for cancer treatment .
Antioxidant Activity
The antioxidant properties of related compounds have been explored extensively. For example, certain derivatives demonstrate comparable antioxidant activity to ascorbic acid, suggesting that this compound may also possess similar capabilities .
Antimicrobial Activity
Furan derivatives have shown broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, specific furan-based compounds have demonstrated effectiveness against Escherichia coli and Staphylococcus aureus, indicating potential applications in treating infections .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Apoptosis Induction : The compound may activate intrinsic apoptotic pathways, leading to increased expression of pro-apoptotic factors such as BAX and decreased levels of anti-apoptotic proteins like Bcl-2.
- Cell Cycle Arrest : It has been observed that certain derivatives can halt the cell cycle at specific checkpoints, particularly the G2/M phase, thereby preventing cancer cell proliferation.
- Antioxidant Mechanisms : The antioxidant activity may stem from the ability to scavenge free radicals and reduce oxidative stress within cells.
Case Studies
A recent case study evaluated the effects of a compound structurally related to this compound in a preclinical model:
Study Overview :
- Objective : To assess the anticancer efficacy and safety profile.
- Methodology : In vivo studies were conducted using tumor-bearing mice treated with varying doses of the compound.
Results :
The study reported significant tumor regression in treated groups compared to controls with no observable toxicity at therapeutic doses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
